

An In-depth Technical Guide to the Structure and Synthesis of ACP-319

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ACP-319

Cat. No.: B1574553

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

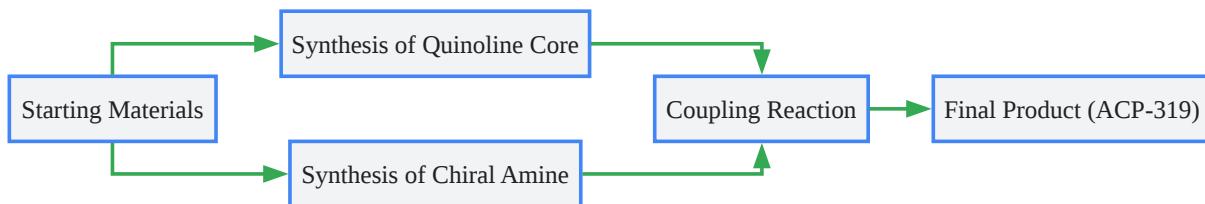
Abstract

ACP-319, also known as AMG-319, is a potent and selective second-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ). Its targeted inhibition of the PI3K/Akt signaling pathway has shown therapeutic potential, particularly in the context of B-cell malignancies. This document provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and key pharmacological data for **ACP-319**. It is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Properties

ACP-319 is a quinolinylpurine derivative with the following systematic IUPAC name: (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine.

Chemical Structure:


Table 1: Physicochemical Properties of **ACP-319**

Property	Value	Reference
Molecular Formula	C ₂₁ H ₁₆ FN ₇	[1]
Molecular Weight	385.4 g/mol	[1]
CAS Number	1608125-21-8	[1]
Appearance	Solid powder	[2]
Solubility	Soluble in DMSO	[2]

Synthesis of ACP-319

The synthesis of **ACP-319** is a multi-step process involving the construction of the substituted quinoline core followed by coupling with the purine moiety. The following protocol is based on the synthetic strategy outlined in the patent literature (WO2008118468) and common practices in medicinal chemistry.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: High-level workflow for the synthesis of **ACP-319**.

Detailed Experimental Protocol

Step 1: Synthesis of the 7-fluoro-2-(pyridin-2-yl)quinoline-3-carbaldehyde

- Reaction: A suitable starting material, such as a substituted aniline, undergoes a cyclization reaction, for instance, a Friedländer annulation, with a propiolaldehyde derivative to form the quinoline core.

- Reagents and Conditions:
 - Substituted 2-aminobenzaldehyde or ketone.
 - 2-acetylpyridine.
 - Base (e.g., potassium hydroxide) in a suitable solvent (e.g., ethanol).
 - Reflux for several hours.
- Work-up and Purification:
 - The reaction mixture is cooled, and the product is precipitated by the addition of water.
 - The crude product is filtered, washed with water, and dried.
 - Purification is achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Step 2: Synthesis of (S)-1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine

- Reaction: The aldehyde from Step 1 is converted to a chiral amine via reductive amination.
- Reagents and Conditions:
 - 7-fluoro-2-(pyridin-2-yl)quinoline-3-carbaldehyde.
 - A chiral amine source or a chiral auxiliary followed by reduction. A common method involves the formation of an imine followed by asymmetric reduction.
 - Reducing agent (e.g., sodium borohydride or catalytic hydrogenation with a chiral catalyst).
 - Solvent: Methanol or ethanol.
 - Room temperature to 50°C.
- Work-up and Purification:

- The solvent is removed under reduced pressure.
- The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
- The organic layer is washed with brine, dried over sodium sulfate, and concentrated.
- The enantiomeric purity is determined by chiral HPLC, and the product is purified by column chromatography.

Step 3: Coupling of the Chiral Amine with 6-chloro-9H-purine

- Reaction: The chiral amine from Step 2 is coupled with 6-chloro-9H-purine via a nucleophilic aromatic substitution reaction.
- Reagents and Conditions:
 - (S)-1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine.
 - 6-chloro-9H-purine.
 - A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).
 - Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
 - Elevated temperature (e.g., 100-120°C).
- Work-up and Purification:
 - The reaction mixture is cooled and poured into water to precipitate the product.
 - The solid is collected by filtration, washed with water, and dried.
 - Final purification is achieved by column chromatography on silica gel using a gradient of dichloromethane and methanol. The pure fractions are combined and evaporated to yield **ACP-319** as a solid.

Mechanism of Action and Signaling Pathway

ACP-319 is a selective inhibitor of the PI3K δ isoform, which is predominantly expressed in hematopoietic cells. By inhibiting PI3K δ , **ACP-319** blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, prevents the activation of the downstream serine/threonine kinase Akt (also known as protein kinase B), a crucial node in cell signaling that promotes cell survival, proliferation, and growth. [3]

[Click to download full resolution via product page](#)

Caption: The inhibitory effect of **ACP-319** on the PI3K/Akt signaling pathway.

Pharmacological Data

In Vitro Activity

Table 2: In Vitro Inhibitory Activity of **ACP-319**

Target	IC ₅₀ (nM)	Assay Type	Reference
PI3K δ	18	Kinase Assay	[4]
PI3K γ	850	Kinase Assay	[4]
PI3K β	2,700	Kinase Assay	[4]
PI3K α	33,000	Kinase Assay	[4]

Pharmacokinetic Properties

Pharmacokinetic data for **ACP-319** has been reported in the context of clinical trials, often in combination with other therapeutic agents.

Table 3: Summary of Pharmacokinetic Parameters of **ACP-319** in Humans

Parameter	Value	Condition	Reference
Dose Proportionality	Exposure (AUC) increased dose-proportionally in a relatively linear manner	25 mg, 50 mg, 100 mg BID	[2]
Maximum Tolerated Dose (MTD)	50 mg BID (in combination with acalabrutinib)	Relapsed/Refractory B-cell Non-Hodgkin Lymphoma	[2] [5]

Conclusion

ACP-319 is a potent and selective PI3K δ inhibitor with a well-defined chemical structure and a feasible synthetic route. Its mechanism of action through the inhibition of the PI3K/Akt signaling pathway provides a strong rationale for its investigation in hematological malignancies. The

data presented in this guide, including its synthesis, in vitro activity, and clinical pharmacokinetic properties, offer a valuable resource for researchers in the field of oncology and drug development. Further research and clinical studies are warranted to fully elucidate the therapeutic potential of **ACP-319**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Improved characterization of the pharmacokinetics of acalabrutinib and its pharmacologically active metabolite, ACP-5862, in patients with B-cell malignancies and in healthy subjects using a population pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure and Synthesis of ACP-319]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1574553#acp-319-structure-and-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com